Ethyl 6-thiophenoimidazole-2-methoxymethyl-3-carboxylate
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Overview
Description
Ethyl 6-thiophenoimidazole-2-methoxymethyl-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring fused to an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-thiophenoimidazole-2-methoxymethyl-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate compound, which is then subjected to cyclization in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-thiophenoimidazole-2-methoxymethyl-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
Ethyl 6-thiophenoimidazole-2-methoxymethyl-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 6-thiophenoimidazole-2-methoxymethyl-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate: This compound has a similar imidazole core but with different substituents.
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Another compound with a similar core structure but different functional groups.
Uniqueness
Ethyl 6-thiophenoimidazole-2-methoxymethyl-3-carboxylate is unique due to its specific combination of a thiophene ring and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12N2O3S |
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Molecular Weight |
240.28 g/mol |
IUPAC Name |
ethyl 6-(methoxymethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C10H12N2O3S/c1-3-15-9(13)8-7(6-14-2)11-10-12(8)4-5-16-10/h4-5H,3,6H2,1-2H3 |
InChI Key |
UVPXVKIMZNQUAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CS2)COC |
Origin of Product |
United States |
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